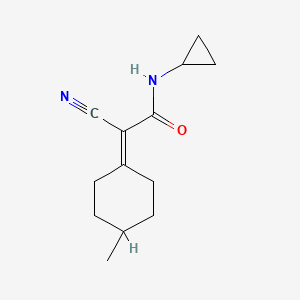![molecular formula C24H25N3O5 B3749005 2-(1,3-benzodioxol-5-yl)-6-methoxy-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide](/img/structure/B3749005.png)
2-(1,3-benzodioxol-5-yl)-6-methoxy-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide
Description
This compound is a complex organic molecule that contains several functional groups and structural motifs, including a benzodioxole, a quinoline, and a morpholine ring . The presence of these functional groups suggests that this compound could have interesting biological activities, although specific information about this particular compound is not available.
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several rings and functional groups. The benzodioxole and quinoline rings are aromatic, meaning they have a special stability due to delocalized electrons. The morpholine ring is a heterocycle containing a nitrogen atom .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the morpholine ring could potentially be protonated at the nitrogen atom, and the quinoline ring could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the morpholine ring could make it a base, and the aromatic rings could contribute to its UV/Vis absorption spectrum .Future Directions
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-6-methoxy-N-(2-morpholin-4-ylethyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5/c1-29-17-3-4-20-18(13-17)19(24(28)25-6-7-27-8-10-30-11-9-27)14-21(26-20)16-2-5-22-23(12-16)32-15-31-22/h2-5,12-14H,6-11,15H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSEQRTGSJACWSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2C(=O)NCCN3CCOCC3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-benzodioxol-5-yl)-6-methoxy-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[chloro(diphenyl)acetyl]-4-methylpiperazine](/img/structure/B3748922.png)
![5-{[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B3748932.png)
![4-[(2-isopropylphenyl)amino]-2-methyl-4-oxo-2-butenoic acid](/img/structure/B3748938.png)



![1-[(4-isopropylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B3748965.png)


![tert-butyl 4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B3748988.png)

![6-benzyl-3-[2-(1-cyclohexen-1-yl)ethyl]-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3749009.png)

